1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
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Overview
Description
1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is a synthetic compound that features a unique structure combining a benzodioxole moiety with a pyrrole ring and a trichloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reaction: The benzodioxole and pyrrole moieties are then coupled using a suitable reagent, such as a halogenated ketone, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloroethanone group to a trichloroethanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethanone group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Trichloroethanol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: Another benzodioxole derivative with different functional groups.
1,3-Benzodioxole, 5-(1-propenyl)-: A compound with a similar benzodioxole moiety but different substituents.
Uniqueness
1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is unique due to its combination of a benzodioxole moiety, a pyrrole ring, and a trichloroethanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)pyrrol-2-yl]-2,2,2-trichloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYFEOMUOMQRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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